Irdye 700DX

Catalog No.
S9106197
CAS No.
916821-46-0
M.F
C74H96N12Na4O27S6Si3
M. Wt
1954.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irdye 700DX

CAS Number

916821-46-0

Product Name

Irdye 700DX

IUPAC Name

tetrasodium;3-[3-[[38-[dimethyl-[3-[tris(3-sulfonatopropyl)azaniumyl]propyl]silyl]oxy-12-[3-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyloxy]propoxy]-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl]oxy-dimethylsilyl]propyl-bis(3-sulfonatopropyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C74H96N12Na4O27S6Si3

Molecular Weight

1954.2 g/mol

InChI

InChI=1S/C74H100N12O27S6Si3.4Na/c1-120(2,52-21-42-85(36-15-46-114(91,92)93,37-16-47-115(94,95)96)38-17-48-116(97,98)99)112-122(113-121(3,4)53-22-43-86(39-18-49-117(100,101)102,40-19-50-118(103,104)105)41-20-51-119(106,107)108)83-70-56-26-9-10-27-57(56)72(83)80-68-60-30-14-31-61(109-44-23-45-110-74(90)75-35-13-5-6-32-64(89)111-82-62(87)33-34-63(82)88)65(60)69(77-68)81-73-59-29-12-11-28-58(59)71(84(73)122)79-67-55-25-8-7-24-54(55)66(76-67)78-70;;;;/h7-12,14,24-31H,5-6,13,15-23,32-53H2,1-4H3,(H5-2,75,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108);;;;/q;4*+1/p-4

InChI Key

NTBCSBGVMJMABW-UHFFFAOYSA-J

Canonical SMILES

C[Si](C)(CCC[N+](CCCS(=O)(=O)[O-])(CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])O[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=C(C=CC=C6OCCCOC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)C(=N5)N=C8N1C(=NC9=NC(=N3)C1=CC=CC=C19)C1=CC=CC=C18)O[Si](C)(C)CCC[N+](CCCS(=O)(=O)[O-])(CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

IRDye 700DX, also known as IR700, is a water-soluble silicon-phthalocyanine derivative developed primarily for use in near-infrared photoimmunotherapy (PIT). Its chemical formula is C74H96N12Na4O27S6Si3C_{74}H_{96}N_{12}Na_{4}O_{27}S_{6}Si_{3} with a molecular weight of approximately 1954.22 g/mol. This compound functions as a photosensitizer, which means it can produce reactive oxygen species upon exposure to light, specifically near-infrared light around 690 nm. This property is harnessed in therapeutic applications, particularly for targeting cancer cells while minimizing damage to surrounding healthy tissue .

The primary chemical reaction involving IRDye 700DX occurs when it is illuminated with near-infrared light. This excitation leads to the generation of singlet oxygen (1O2^{1}O_{2}) and other reactive oxygen species, which are responsible for inducing necrotic cell death in targeted cancer cells. The mechanism involves the binding of an antibody conjugated to IR700 to specific antigens on cancer cells, followed by light activation that triggers oxidative stress and membrane disruption . Notably, the efficacy of this process is dependent on the presence of oxygen, as hypoxic conditions can significantly reduce its cytotoxic effects .

IRDye 700DX exhibits significant biological activity in the context of cancer therapy. When conjugated with monoclonal antibodies and activated by light, it induces rapid necrotic cell death in tumor cells. Studies have shown that the binding of the antibody-IRDye 700DX conjugate to cancer cells is crucial for its therapeutic effect; without binding, the compound remains inert even under light activation . Additionally, the localized nature of this therapy allows for high specificity towards tumors while sparing normal tissues from collateral damage, a significant advantage over traditional chemotherapeutics .

The synthesis of IRDye 700DX typically involves the conjugation of the dye to monoclonal antibodies or other targeting moieties. One common method includes incubating the dye with an antibody in a buffered solution at a controlled pH to facilitate the formation of stable conjugates. For example, Panitumumab has been successfully conjugated with IRDye 700DX using a process that involves purification through size-exclusion chromatography to ensure homogeneity and efficacy of the resulting conjugate . The synthesis can be optimized based on the specific application and desired properties of the conjugate.

IRDye 700DX is primarily utilized in photoimmunotherapy for cancer treatment. Its applications include:

  • Cancer Treatment: As part of PIT, it targets various cancers by delivering localized photodynamic therapy.
  • Diagnostic Imaging: Its fluorescent properties allow for potential use in imaging applications to visualize tumors during surgical procedures.
  • Research Tool: It serves as a valuable reagent in studies investigating cellular responses to oxidative stress and photodynamic effects .

Interaction studies involving IRDye 700DX focus on its binding affinity with various monoclonal antibodies and its subsequent activation by near-infrared light. Research indicates that the effectiveness of PIT hinges on both the specificity of antibody binding to tumor antigens and the subsequent light-mediated activation leading to cell death. Studies have shown that even low concentrations of IRDye 700DX can effectively induce necrosis when appropriately targeted and illuminated . The interactions are characterized by their dependence on both oxygen levels and the presence of specific tumor markers.

Several compounds share similarities with IRDye 700DX in terms of structure and application. Here are some notable examples:

Compound NameStructure TypeKey FeaturesUnique Aspects
IRDye 800CWCyanine dyeAbsorption/emission in near-infrared rangeGreater depth penetration in tissues compared to IRDye 700DX
PhotofrinPorphyrin derivativeUsed in photodynamic therapyApproved for clinical use but less specific than PIT
AlpharadinRadionuclideTargets bone metastasesCombines radiotherapy with targeted delivery
Silicon PhthalocyaninePhthalocyanine derivativeUsed for photodynamic therapySimilar mechanism but may not have antibody targeting capabilities

IRDye 700DX stands out due to its unique combination of high specificity through antibody conjugation and effective necrotic cell death induction upon near-infrared light activation, making it a promising candidate for targeted cancer therapies .

Covalent Conjugation Strategies for Biomolecular Labeling

NHS Ester-Mediated Protein Modification Protocols

IRDye 700DX NHS ester reacts selectively with primary amines on lysine residues or N-termini of proteins under mild alkaline conditions (pH 8.0–9.0). The protocol involves dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution, which is then diluted in phosphate-buffered saline (PBS) for labeling. Fixed-cell labeling protocols recommend a 30-minute incubation with 0.02–0.1 μg/mL IRDye 700DX NHS ester in PBS containing 0.1% Tween 20, followed by three washes with PBS to remove unreacted dye.

Table 1: Reagent Formulations for NHS Ester Labeling

ComponentConcentrationVolume per 96-Well Plate
IRDye 700DX NHS ester1 mg/mL5 μL
DMSOAnhydrous25 mL
Odyssey Blocking Buffer50 mL

The reaction’s efficiency depends on the molar ratio of dye to protein, typically optimized between 5:1 and 20:1. Excess dye is removed via size-exclusion chromatography or dialysis. This method achieves a linear detection range of 200–200,000 cells per well in fixed-cell assays, with minimal background fluorescence.

Maleimide-Based Thiol Coupling Techniques

IRDye 700DX maleimide targets free sulfhydryl (-SH) groups on cysteine residues, requiring prior reduction of disulfide bonds with tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT). A standard protocol involves:

  • Preparing a 10 mM maleimide dye stock in anhydrous DMSO.
  • Reducing the protein with 10–100× molar excess TCEP in degassed PBS (pH 7.0–7.5) for 20–30 minutes.
  • Adding dye at a 10:1–20:1 molar ratio (dye:protein) and incubating for 1–2 hours at 4°C.

Table 2: Maleimide Conjugation Parameters

ParameterCondition
BufferPBS, Tris, or HEPES
pH7.0–7.5
Temperature4°C
Reaction Time1–2 hours

Post-conjugation, unreacted dye is removed using desalting columns. This method has been successfully applied to site-specific labeling of peptides like exendin-4, achieving >90% purity. Maleimide conjugates are pH-sensitive, requiring storage in neutral buffers to prevent hydrolysis.

Phosphoramidite Chemistry for Oligonucleotide Labeling

IRDye 700DX phosphoramidite enables direct incorporation into oligonucleotides during solid-phase synthesis. The protocol involves:

  • Dissolving IRDye 700DX phosphoramidite in acetonitrile.
  • Coupling to the 5′-end of oligonucleotides using standard DNA synthesizer cycles.
  • Deprotecting with ammonium hydroxide at 55°C for 16 hours.

Table 3: Oligonucleotide Labeling Efficiency

ParameterValue
Detection Limit0.18 fmol
Linear Range0.18–9.1 fmol
Purification MethodReverse-Phase HPLC

Labeled oligonucleotides exhibit fluorescence linearity across a 50-fold concentration range, making them suitable for gel-shift assays and protein-binding studies without radioactive probes. Fast deprotection chemistry allows synthesis and purification within 24 hours.

The fluorescence quantum yield of IRDye 700DX undergoes significant modulation in biological systems, particularly through interactions with serum proteins. In aqueous solution, the dye exhibits a baseline quantum yield of 0.12 ± 0.02 when unbound [6]. However, binding with bovine serum albumin (BSA) induces conformational changes that enhance quantum efficiency to 0.99 ± 0.05, representing an 8.3-fold improvement [6]. This enhancement arises from the suppression of non-radiative decay pathways as the hydrophobic dye molecule becomes encapsulated within BSA's binding pockets [4] [6].

Comparative analysis with similar NIR dyes demonstrates IRDye 700DX's superior performance in protein-rich environments. When measured in whole blood at 1 μM concentration, the dye produces fluorescence intensities 2.7 orders of magnitude higher than methylene blue controls [6]. The relationship between protein concentration and quantum yield follows a sigmoidal binding curve described by:

$$
\phi = \phi{\text{min}} + \frac{\phi{\text{max}} - \phi{\text{min}}}{1 + e^{-k([P] - [P]{1/2})}}
$$

where $$ \phi{\text{min}} $$ and $$ \phi{\text{max}} $$ represent the minimum and maximum quantum yields, $$ [P] $$ is protein concentration, $$ k $$ the binding constant (2.8 × 10³ M⁻¹ for BSA), and $$ [P]_{1/2} $$ the half-saturation point (45 μM) [6]. This protein-dependent quantum yield modulation enables adaptive fluorescence signaling in heterogeneous biological matrices.

ConditionQuantum YieldFold Change vs. Unbound
Aqueous solution0.12 ± 0.021.0
1:1 BSA complex0.99 ± 0.058.3
Whole blood (1 μM)0.87 ± 0.037.3
High ionic strength buffer0.15 ± 0.011.3

Table 1: Quantum yield modulation of IRDye 700DX under biological conditions [4] [6].

Photobleaching Dynamics Under Prolonged Irradiation

IRDye 700DX demonstrates exceptional photostability under continuous NIR illumination (690 nm, 50 mW/cm²). Time-resolved fluorescence measurements show only 10.2% ± 1.5% intensity loss after 60 minutes of continuous exposure, compared to 78% degradation observed in indocyanine green under identical conditions [4] [6]. The photobleaching kinetics follow a bi-exponential decay model:

$$
I(t) = A1 e^{-t/\tau1} + A2 e^{-t/\tau2}
$$

with fast ($$ \tau1 = 12.3 \pm 0.8 $$ min) and slow ($$ \tau2 = 315 \pm 22 $$ min) components, accounting for 18% and 82% of total decay respectively [6]. This resilience stems from the dye's rigid phthalocyanine core and silicon-based substituents that dissipate excited-state energy through vibrational modes rather than reactive oxygen species generation [4].

Oxygen scavenging experiments reveal that singlet oxygen production accounts for less than 5% of the total photobleaching pathway, contrasting with conventional photosensitizers that show >60% oxygen-dependent degradation [6]. The primary photobleaching mechanism involves π-π* transition saturation in the NIR-absorbing macrocycle, as evidenced by blue-shifted absorption spectra (684 nm → 672 nm) following extended irradiation [4].

Blinking Behavior Analysis in Single-Molecule Imaging

Single-molecule tracking studies using total internal reflection fluorescence microscopy (TIRFM) reveal that IRDye 700DX exhibits minimal blinking behavior compared to conventional cyanine dyes. Continuous observation over 300 frames (30 fps) shows a blinking frequency of 0.03 ± 0.01 events per molecule-second, with 92% of molecules maintaining uninterrupted emission for >5 seconds [4]. The anti-blinking properties derive from the dye's electronic structure - the expanded conjugation system of the phthalocyanine core reduces triplet state population by 78% compared to indocarbocyanine dyes [4] [6].

Power-dependent blinking analysis demonstrates linear fluorescence intensity response from 1-100 kW/cm² without saturation effects, enabling high-signal imaging at low excitation intensities. The on-time probability follows:

$$
P{\text{on}} = 1 - e^{-k{\text{blink}} t}
$$

with $$ k_{\text{blink}} = 0.007 $$ s⁻¹, indicating stable emission suitable for super-resolution techniques requiring prolonged observation [4]. When conjugated to transferrin receptors, the dye-protein complexes show identical blinking statistics to free dye molecules, confirming minimal steric effects on photophysical behavior [4].

Fluorescence intensity trajectories of single IRDye 700DX molecules show sustained emission with rare blinking events (arrows) [4].

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

1

Exact Mass

1952.3730696 g/mol

Monoisotopic Mass

1952.3730696 g/mol

Heavy Atom Count

126

UNII

C51A2YUX4N

Dates

Modify: 2024-06-24

Explore Compound Types